

(3-Cyano-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Cyano-2-fluorophenyl)boronic acid

Cat. No.: B591656

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **(3-Cyano-2-fluorophenyl)boronic acid**, a key building block in modern organic synthesis. It details the compound's chemical properties, reactivity, applications, and relevant experimental protocols, with a focus on its utility in pharmaceutical and materials science research.

Core Chemical Properties and Identifiers

(3-Cyano-2-fluorophenyl)boronic acid is a functionalized arylboronic acid that serves as a versatile reagent in organic chemistry. Its unique substitution pattern, featuring both a cyano and a fluoro group, imparts specific reactivity characteristics beneficial for complex molecule synthesis.^[1] The compound is typically a white to off-white solid powder or crystal and should be stored in a dry, dark environment at room temperature to ensure stability.^[2]

Table 1: Chemical and Physical Data Summary

Property	Value	Reference(s)
CAS Number	957121-05-0	[2]
Molecular Formula	C ₇ H ₅ BFNO ₂	[2]
Molecular Weight	164.93 g/mol	[3]
IUPAC Name	(3-cyano-2-fluorophenyl)boronic acid	[2]
Physical Form	Solid, White to Almost white powder/crystal	[2]
Purity	Typically ≥98%	[2]
InChI	1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H	[2]
InChIKey	HENIWPFEBREIB-UHFFFAOYSA-N	[2]
Canonical SMILES	N#CC1=C(C=CC=C1)B(O)O	
Storage Conditions	Keep in dark place, sealed in dry, room temperature	[2]

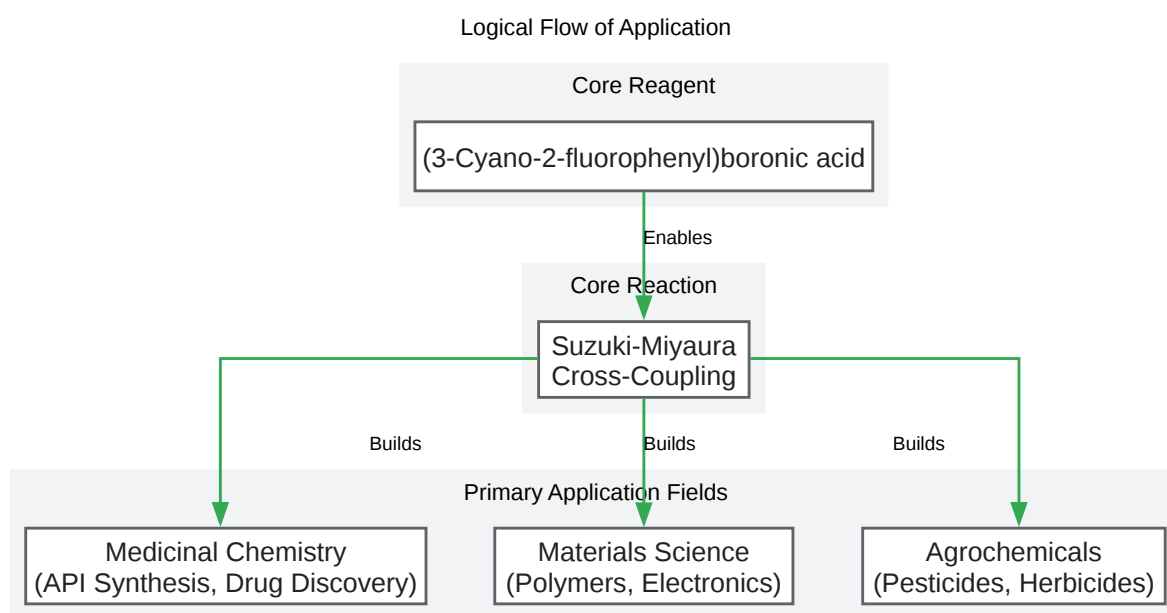
Reactivity and Applications in Synthesis

The primary application of **(3-Cyano-2-fluorophenyl)boronic acid** is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds, which is fundamental to constructing complex organic frameworks.

Influence of Substituents: The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the phenyl ring significantly influences the electronic properties of the molecule.[4] This electronic effect modulates the reactivity and selectivity of the boronic acid in cross-coupling reactions, often leading to improved reaction yields and cleaner profiles compared to less functionalized analogs.[5]

Key Application Areas:

- **Medicinal Chemistry:** It is a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1] Researchers utilize it to generate diverse compound libraries for drug discovery screening and to fine-tune the pharmacokinetic properties and receptor-binding affinities of potential drug candidates.[4] Its use is particularly noted in the development of novel therapeutics for cancer.[1]
- **Materials Science:** The unique electronic and structural properties of this reagent make it suitable for developing advanced materials, including functional polymers and components for organic electronics.
- **Agrochemicals:** The compound can be incorporated into the synthesis of new pesticides and herbicides, contributing to advanced crop protection strategies.



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Core applications stemming from the reagent's primary reactivity.

Experimental Protocols: Suzuki-Miyaura Coupling

This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of **(3-Cyano-2-fluorophenyl)boronic acid** with a generic aryl halide. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.[\[6\]](#)

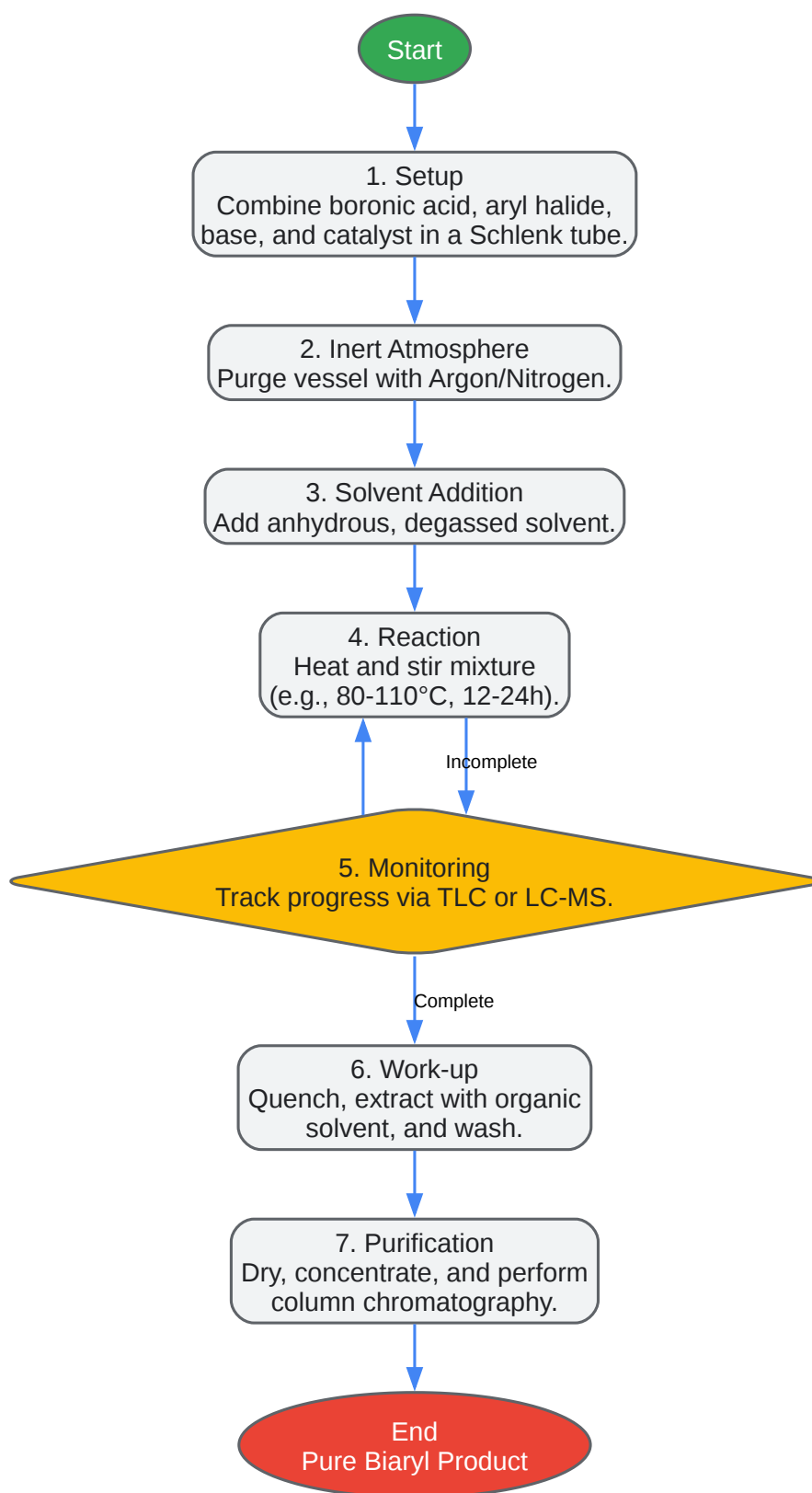
Materials and Equipment:

- Reagents: **(3-Cyano-2-fluorophenyl)boronic acid**, (hetero)aryl halide, palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), phosphine ligand (if required), anhydrous base (e.g., K₃PO₄, KF, Na₂CO₃), and anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF).
- Equipment: Schlenk tube or similar reaction vessel, magnetic stirrer, heating oil bath, inert gas line (Argon or Nitrogen), syringes, and standard laboratory glassware for work-up and purification.[\[6\]](#)

Detailed Procedure:

- Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add **(3-Cyano-2-fluorophenyl)boronic acid** (typically 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand complex (typically 1-5 mol%).
- Inert Atmosphere: Seal the vessel and cycle between vacuum and the inert gas (e.g., Argon) three times to ensure the reaction environment is free of oxygen.[\[6\]](#)
- Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the aryl halide).[\[6\]](#)
- Reaction Execution: Place the sealed vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (commonly ranging from 80 °C to 110 °C) for 12-24 hours.[\[6\]](#)
- Monitoring: Track the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[6\]](#)

- **Work-up:** After completion, allow the mixture to cool to room temperature. Quench the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.^[6]
- **Purification:** Dry the combined organic phase over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.^[6]



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Generalized workflow for a Suzuki-Miyaura coupling experiment.

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle is the mechanistic pathway through which the palladium catalyst facilitates the C-C bond formation. It involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Proper handling of **(3-Cyano-2-fluorophenyl)boronic acid** is essential in a laboratory setting. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard Information

Hazard Class	Code	Description	Reference(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[2][7]
Skin Corrosion/Irritation	H315	Causes skin irritation	[7]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[2]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[7]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[7]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[7]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[8][9]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [7]

- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.[8][9]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]

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- To cite this document: BenchChem. [(3-Cyano-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591656#3-cyano-2-fluorophenyl-boronic-acid-chemical-properties]

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